molecular formula C28H36ClN B4963023 N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine

N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine

Cat. No. B4963023
M. Wt: 422.0 g/mol
InChI Key: GZWUEIKDXOKGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine, commonly known as ACH-000029, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. ACH-000029 is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has shown promising results in preclinical studies.

Mechanism of Action

ACH-000029 works by inhibiting the reuptake of serotonin and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of ACH-000029 in the treatment of depression, anxiety, and pain.
Biochemical and Physiological Effects:
In preclinical studies, ACH-000029 has been shown to increase the levels of serotonin and norepinephrine in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant, anxiolytic, and analgesic effects of ACH-000029. ACH-000029 has also been shown to have a low potential for abuse and addiction, making it a promising alternative to currently available medications.

Advantages and Limitations for Lab Experiments

The advantages of using ACH-000029 in lab experiments are its selective activity on serotonin and norepinephrine reuptake inhibition, its low potential for abuse and addiction, and its promising therapeutic potential in the treatment of depression, anxiety, and pain. The limitations of using ACH-000029 in lab experiments are its limited availability and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of ACH-000029. One direction is to conduct clinical trials to determine the safety and efficacy of ACH-000029 in humans. Another direction is to study the potential of ACH-000029 in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and neuropathic pain. Additionally, further studies are needed to understand the long-term effects of ACH-000029 on the brain and its potential for drug interactions.

Synthesis Methods

The synthesis of ACH-000029 involves a multistep process starting from commercially available starting materials. The synthesis begins with the reaction of 4-chlorobenzaldehyde with 1-adamantylmagnesium bromide to form the corresponding alcohol. This alcohol is then reacted with 4-phenyl-2-butanone to form the ketone intermediate. The final step involves the reduction of the ketone intermediate with sodium borohydride to yield ACH-000029.

Scientific Research Applications

ACH-000029 has been studied extensively in preclinical models for its potential therapeutic applications in the treatment of depression, anxiety, and pain. In animal models, ACH-000029 has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and pain perception. ACH-000029 has also been shown to have a low potential for abuse and addiction, making it a promising alternative to currently available medications.

properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN/c1-20(8-9-22-6-4-3-5-7-22)30-21(2)27-15-23-14-24(16-27)18-28(17-23,19-27)25-10-12-26(29)13-11-25/h3-7,10-13,20-21,23-24,30H,8-9,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWUEIKDXOKGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylbutan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.